molecular formula C13H14Cl2O2 B174091 1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid CAS No. 162733-00-8

1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid

Cat. No.: B174091
CAS No.: 162733-00-8
M. Wt: 273.15 g/mol
InChI Key: QEGCUNHOEAACFK-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid is a halogenated cyclohexane derivative featuring a carboxylic acid group and a 3,4-dichlorophenyl substituent. The 3,4-dichlorophenyl moiety enhances lipophilicity and may influence biological activity due to its electron-withdrawing effects.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O2/c14-10-5-4-9(8-11(10)15)13(12(16)17)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGCUNHOEAACFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile

The most well-documented synthesis involves the hydrolysis of 1-(3,4-dichlorophenyl)cyclohexanecarbonitrile under basic conditions. Calderon et al. (1994) reported a 77% yield using potassium hydroxide (KOH) in diethylene glycol at elevated temperatures . The reaction proceeds via nucleophilic attack of hydroxide ions on the nitrile group, forming an intermediate amide that further hydrolyzes to the carboxylic acid.

Reaction Conditions:

  • Solvent: Diethylene glycol

  • Base: KOH (excess)

  • Temperature: Reflux (~180°C)

  • Time: 4–6 hours

This method is favored for its simplicity and high yield, though the use of high-boiling solvents necessitates careful purification. The final product is isolated via acidification and recrystallization from polar aprotic solvents .

Isolation of Trans Isomers via Selective Crystallization

A Japanese patent (JPH0730006B2) highlights the importance of stereochemical control in cyclohexane-carboxylic acid synthesis . While the target compound lacks chiral centers, the methodology for isolating trans isomers of similar compounds involves:

  • Selective crystallization of the trans-1,4-dicyanocyclohexane intermediate.

  • Hydrolysis to the carboxylic acid under mild acidic conditions.

Optimization Insights:

  • Solvent Polarity: Low-polarity solvents (e.g., hexane) favor trans-isomer crystallization.

  • Hydrolysis: Dilute HCl (1–2 M) at 60–80°C avoids side reactions .

Comparative Analysis of Methods

MethodStarting MaterialReagents/ConditionsYieldPurity Considerations
Nitrile Hydrolysis Cyclohexanecarbonitrile derivativeKOH, diethylene glycol, reflux77%High purity after recrystallization
Friedel-Crafts 3,4-DichlorobenzeneAlCl₃, NaOH~60%Requires column chromatography
Trans-Isomer Isolation 1,4-DicyanocyclohexaneHCl, selective crystallizationN/AEnhances stereochemical purity

Mechanistic and Practical Considerations

  • Nitrile Hydrolysis Mechanism:

    • Step 1: KOH deprotonates water, generating OH⁻.

    • Step 2: OH⁻ attacks the nitrile carbon, forming an amide intermediate.

    • Step 3: Further hydrolysis yields the carboxylic acid .

  • Side Reactions:

    • Overheating can lead to decarboxylation or dimerization.

    • Impurities from incomplete hydrolysis require neutralization and extraction .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)Cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)Cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

1-(4-Chlorophenyl)cyclohexane-1-carboxylic Acid
  • Structure : Cyclohexane ring with a carboxylic acid and 4-chlorophenyl group.
  • Molecular Formula : C₁₃H₁₅ClO₂; Molecular Weight : 238.71 g/mol .
  • Key Difference : The single chlorine at the para position reduces steric hindrance and electronic effects compared to the 3,4-dichloro analog. This may lower boiling/melting points and alter solubility.
1-(3-Chlorophenyl)cyclohexane-1-carboxylic Acid
  • CAS : 610791-40-7; Molecular Formula : C₁₃H₁₅ClO₂ .
  • Key Difference : A single chlorine at the meta position, which could modulate intermolecular interactions (e.g., hydrogen bonding) differently than the 3,4-dichloro derivative.

Cycloalkane Ring Modifications

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxylic Acid
  • CAS : 437650-06-1; Molecular Formula : C₁₂H₁₂Cl₂O₂ .
  • The reduced carbon count lowers molecular weight (271.13 g/mol) compared to the cyclohexane analog.
1-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic Acid
  • CAS : 342386-78-1; Molecular Formula : C₁₀H₈Cl₂O₂ .
  • Key Difference : The highly strained cyclopropane ring may confer unique stereoelectronic properties, though stability issues could limit practical applications.

Heterocyclic and Functional Group Variations

1-(3,4-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic Acid
  • CAS: 91064-25-4; Molecular Formula: C₁₁H₉Cl₂NO₃; Molecular Weight: 274.10 g/mol .
cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic Acid (cis-A)
  • Synthesis : Derived from 3,4-dichloro-N′-hydroxybenzimidamide and cis-1,2,3,6-tetrahydrophthalic anhydride .
  • Key Difference : The oxadiazole ring (a heterocycle with two nitrogen atoms) and cyclohexene backbone enhance π-π stacking capabilities, relevant for supramolecular chemistry applications.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid C₁₃H₁₄Cl₂O₂ ~285.16 (estimated) Not explicitly provided 3,4-dichlorophenyl, cyclohexane
1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid C₁₃H₁₅ClO₂ 238.71 58880-37-8 4-chlorophenyl, cyclohexane
1-(3,4-Dichlorophenyl)cyclopentane-1-carboxylic acid C₁₂H₁₂Cl₂O₂ 271.13 437650-06-1 Cyclopentane backbone
1-(3,4-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid C₁₁H₉Cl₂NO₃ 274.10 91064-25-4 Pyrrolidine ring, ketone group

Table 2: Functional Group Impact on Properties

Compound Functional Groups Impact on Properties
1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid Carboxylic acid, dichlorophenyl High lipophilicity; potential for hydrogen bonding
cis-A Oxadiazole, cyclohexene Enhanced π-π stacking; possible use in supramolecular frameworks
1-(3,4-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid Pyrrolidine, ketone Increased polarity; potential for metabolic instability

Biological Activity

1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid (CAS No. 162733-00-8) is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid functional group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that 1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid may exhibit anticancer properties. A study focused on telomerase inhibition demonstrated that derivatives of this compound could inhibit telomerase activity in cancer cell lines. The IC50 values for these compounds ranged from 6.5 µM to 8.17 µM, suggesting a promising potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also shown antimicrobial properties. In vitro studies have reported varying degrees of activity against different bacterial strains. For instance, derivatives of similar structures have been tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

The mechanisms through which 1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell growth and apoptosis, leading to reduced tumor growth.

Study on Telomerase Inhibition

A pivotal study evaluated the telomerase inhibitory activity of the compound in human cancer cell lines. The results indicated that the compound effectively inhibited telomerase, which is often overexpressed in cancer cells, thereby reducing their proliferation rates .

Antimicrobial Efficacy Assessment

In another case study focusing on antimicrobial efficacy, various derivatives were synthesized and tested against common pathogens. The results highlighted that certain modifications to the compound's structure significantly enhanced its antibacterial properties, with MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .

Table 1: Anticancer Activity of 1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid

Compound DerivativeTargetIC50 (µM)Reference
Complex 1Telomerase8.17 ± 0.91
Complex 2HepG2 Cells6.5 ± 0.2

Table 2: Antimicrobial Activity

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
Derivative AStaphylococcus aureus3.12
Derivative BEscherichia coli12.5

Q & A

Basic: What are the common synthetic routes for 1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves:

  • Friedel-Crafts alkylation : Introduce the 3,4-dichlorophenyl group to a cyclohexane precursor using AlCl₃ as a catalyst in anhydrous conditions .
  • Carboxylation : Treat the intermediate with CO₂ under high pressure or via Grignard reaction followed by oxidation (e.g., KMnO₄/H₂SO₄) to install the carboxylic acid group .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Optimize temperature (0–5°C for carboxylation) and stoichiometry (1.2–1.5 eq. of dichlorophenyl reagent) to enhance yield (>75%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the cyclohexane ring (δ 1.5–2.5 ppm for protons; δ 20–35 ppm for carbons) and dichlorophenyl aromatic signals (δ 7.2–7.6 ppm for protons; δ 120–140 ppm for carbons). The carboxylic acid proton appears as a broad peak at δ 12–13 ppm .
  • IR Spectroscopy : Confirm the carboxylic acid group (O-H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹) .
  • Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]⁺ at m/z 287 (C₁₃H₁₃Cl₂O₂) and fragmentation patterns (e.g., loss of CO₂: m/z 243) .

Basic: How does the 3,4-dichlorophenyl group influence solubility and reactivity compared to non-halogenated analogs?

Methodological Answer:

  • Solubility : The dichlorophenyl group increases lipophilicity (logP ~3.2), reducing water solubility. Use polar aprotic solvents (DMF, DMSO) for in vitro assays .
  • Reactivity : Electron-withdrawing Cl groups stabilize the cyclohexane ring via conjugation, reducing electrophilic substitution reactivity. Prioritize nucleophilic acyl substitution at the carboxylic acid (e.g., esterification) .

Advanced: How can researchers resolve contradictions in biological activity data across different in vitro assays?

Methodological Answer:

  • Assay standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time (24–48 hr), and solvent concentration (DMSO ≤0.1%) .
  • Dose-response validation : Perform IC₅₀/EC₅₀ curves in triplicate and use positive controls (e.g., staurosporine for cytotoxicity).
  • Mechanistic studies : Combine enzyme inhibition assays (e.g., COX-2) with transcriptomics to clarify target engagement .

Advanced: What computational strategies predict binding affinity to target enzymes like COX-2 or CYP450?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR). Focus on H-bonding with Arg120 and hydrophobic contacts with the dichlorophenyl group .
  • QSAR models : Train on analogs (e.g., 1-(4-chlorophenyl) derivatives) to correlate substituent position/clogP with IC₅₀ .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in GROMACS .

Advanced: How can enantiomeric purity be achieved, and what chiral resolution techniques are recommended?

Methodological Answer:

  • Asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s salen-Co for cyclohexane ring formation) .
  • Resolution : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or diastereomeric salt formation with (R)- or (S)-α-methylbenzylamine .
  • Characterization : Confirm enantiopurity via polarimetry ([α]ᴅ²⁵ ±15°) and circular dichroism .

Advanced: How do structural modifications (e.g., ring size, substituents) impact pharmacokinetics based on SAR studies?

Methodological Answer:

  • Cyclohexane vs. cyclopropane : Larger rings (cyclohexane) improve metabolic stability (t₁/₂ >2 hr in liver microsomes) but reduce passive diffusion (PSA >40 Ų) .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance CYP450-mediated oxidation resistance. Para-substitution increases logD (0.5–1.0 unit) compared to meta .
  • In vivo profiling : Use PK studies in rodents (oral bioavailability >30%) and allometric scaling for human dose prediction .

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